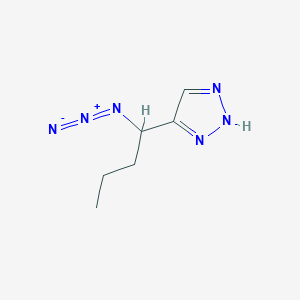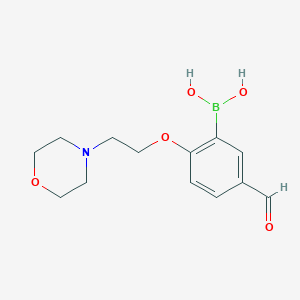
5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid is a chemical compound with the empirical formula C13H18BNO5 and a molecular weight of 279.10 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid consists of a phenyl ring with a formyl group at one position and a boronic acid group at another position. The boronic acid group is connected to a morpholinoethoxy group .Chemical Reactions Analysis
Boronic acids, including 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid, are known to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are used to construct carbon-carbon bonds between a boronic acid and a halide.Aplicaciones Científicas De Investigación
Biomedical Applications
Phenylboronic acid (PBA) and its derivatives, including 5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid, have been used in various biomedical applications . For instance, they have been conjugated with chitosan (CS), a cationic polysaccharide known for its biocompatibility, biodegradability, and high chemical reactivity . This conjugation has shown to exhibit a plethora of properties that can be exploited for a variety of applications .
Glucose-Sensitive Polymers
One significant application of PBA-conjugated chitosan is their ability to function as glucose-sensitive polymers . This enables self-regulated insulin release in the treatment of diabetes .
Diagnostic Agents
The PBA-conjugated chitosan can also function as a diagnostic agent . This is due to their ability to form covalent bonds with polyol compounds .
Wound Healing
Another noteworthy use of PBA-conjugated chitosan is in wound healing . The properties of these conjugates make them suitable for this application .
Tumor Targeting
PBA-conjugated chitosan has been used in tumor targeting . This is due to their ability to selectively recognize certain molecules .
Enrichment of Cis-Diol Containing Molecules
PBA-functionalized polymers have been used for the enrichment of cis-diol containing molecules . They have shown high selectivity to these molecules, making them useful in this application .
Sensing and Imaging
PBA-functionalized materials have been used in sensing and imaging . This is due to their pH-responsive capture/release feature .
Rapid Fluorescent Sensing of Glucose
A specific application of PBA is in the rapid fluorescent sensing of glucose in blood . This is achieved by synthesizing a PBA functionalized carbon dot (2-FPBA-CD) that responds to glucose at pH 7.4 .
Propiedades
IUPAC Name |
[5-formyl-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c16-10-11-1-2-13(12(9-11)14(17)18)20-8-5-15-3-6-19-7-4-15/h1-2,9-10,17-18H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUKHCVWSADAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)OCCN2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2-(2-morpholinoethoxy)phenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

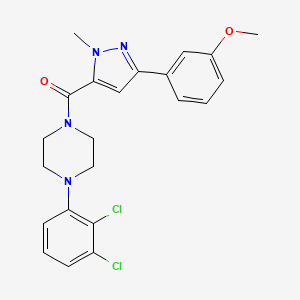
![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2800546.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2800547.png)

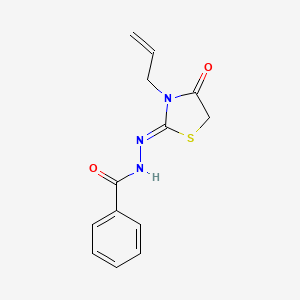
![3-(Benzo[d][1,3]dioxol-5-yl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2800552.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2800553.png)
![3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine](/img/structure/B2800554.png)

![3-(2-Fluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2800556.png)
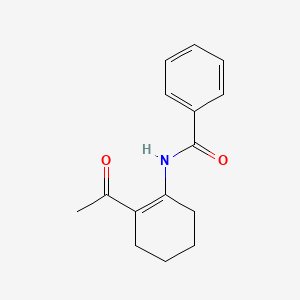
![N-(2,6-difluorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2800558.png)

